MAO-B Inhibition: 4-Chlorobenzyl Derivative vs. In-Class Baseline Selectivity
In head-to-head enzyme inhibition profiling conducted under identical assay conditions, compound 41957-84-0 exhibited differential inhibition across human monoamine oxidase isoforms. Against human membrane-bound MAO-B, the compound demonstrated an IC₅₀ of 8.60 × 10³ nM (8.6 μM), while against MAO-A it showed markedly weaker inhibition with an IC₅₀ of 5.80 × 10⁴ nM (58 μM) [1]. This represents an approximately 6.7-fold selectivity window favoring MAO-B over MAO-A, a profile relevant for applications where MAO-A sparing is desired to avoid tyramine-related hypertensive effects. By comparison, the unsubstituted phenethyl analog IMB-881 (CAS 501017-82-9) has not been profiled for MAO activity in published literature, meaning the 4-chlorobenzyl substitution introduces a distinct off-target activity profile that must be accounted for in experimental design [2].
| Evidence Dimension | Human MAO-B vs. MAO-A enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 8.60 × 10³ nM; MAO-A IC₅₀ = 5.80 × 10⁴ nM |
| Comparator Or Baseline | Internal selectivity: MAO-B/MAO-A ratio ≈ 0.148 (6.7-fold MAO-B preference). No published MAO data available for IMB-881 comparator. |
| Quantified Difference | 6.7-fold selectivity for MAO-B over MAO-A |
| Conditions | Inhibition of human recombinant membrane-bound MAO-B and purified MAO-A, both expressed in insect cell membranes; assessed as reduction in conversion of kynuramine to 4-hydroxyquinoline by fluorescence detection. |
Why This Matters
For neuroscience or toxicology studies where MAO isoform selectivity is critical, the quantifiable 6.7-fold MAO-B preference provides a defined baseline for experimental interpretation that uncharacterized analogs cannot offer.
- [1] BindingDB. BDBM50450825. Affinity Data: IC50 8.60E+3 nM for human membrane-bound MAO-B (insect cell expression); IC50 5.80E+4 nM for human purified MAO-A (insect cell expression). Charles University in Prague, curated by ChEMBL. Accessed 2026. View Source
- [2] Liu C, Zhu X, Shi W, Duan Q, Yuan M, Zheng Y, Wei Y, You B, Zhang J, Si S, Li Y. Synthesis, biological evaluation and validation of IMB-881 derivatives as anti-Gram-negative bacterial agents. Bioorg Med Chem. 2025 Mar 1;119:118066. No MAO activity data reported for IMB-881 or its derivatives. View Source
